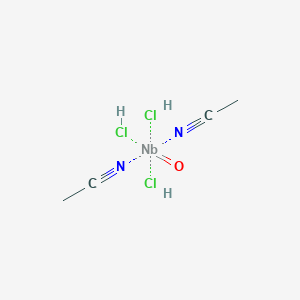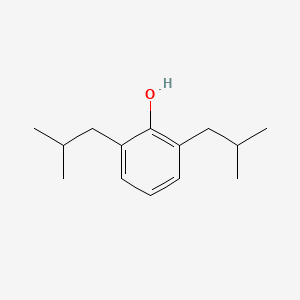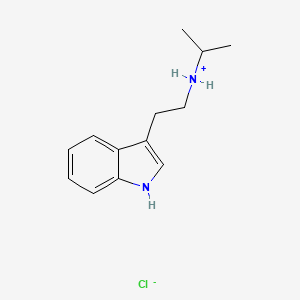
3-(2-(Isopropylamino)ethyl)indole monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Isopropylamino)ethyl)indole monohydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative.
Amination: The indole derivative undergoes a reaction with isopropylamine to introduce the isopropylamino group.
Cyclization: The intermediate product is then cyclized to form the indole ring structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as using water as a solvent, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Isopropylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
3-(2-(Isopropylamino)ethyl)indole monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Aminopropyl)indole monohydrochloride
- Indole-3-acetic acid
- Indole-3-carboxaldehyde
Uniqueness
3-(2-(Isopropylamino)ethyl)indole monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it has a unique combination of functional groups that make it particularly interesting for research and industrial applications .
Propiedades
Número CAS |
63938-60-3 |
|---|---|
Fórmula molecular |
C13H19ClN2 |
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)ethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H |
Clave InChI |
YWUSKBYLXZPMRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


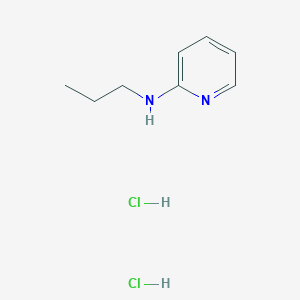
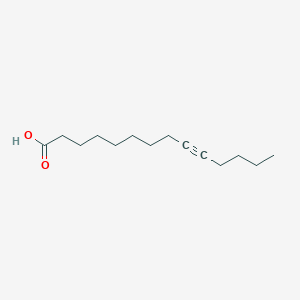
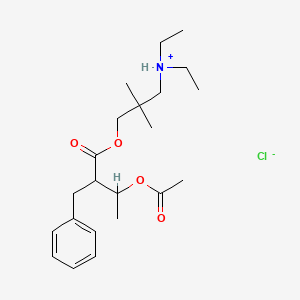
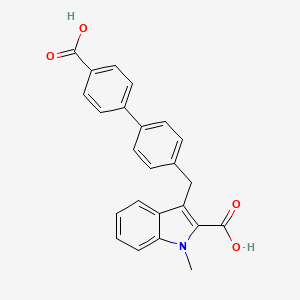

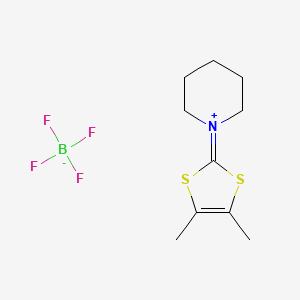
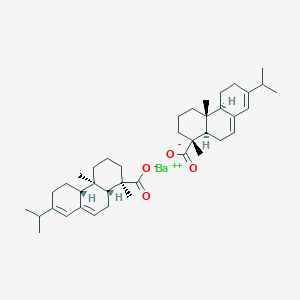
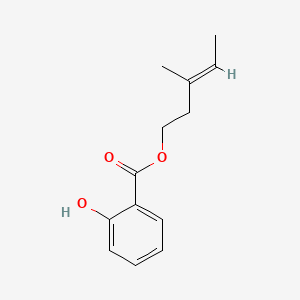

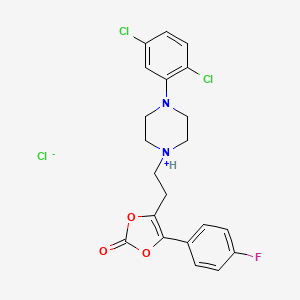
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

